5-Propargylamino-ddUTP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

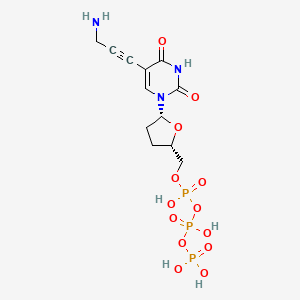

5-Propargylamino-ddUTP is a useful research compound. Its molecular formula is C12H18N3O13P3 and its molecular weight is 505.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Click Chemistry

5-Propargylamino-ddUTP is widely used in click chemistry for synthesizing complex molecules and bioconjugates. The alkyne group in its structure allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the creation of diverse conjugates, such as fluorescent dyes or biotin .

Molecular Biology Techniques

In molecular biology, this compound can be incorporated into DNA during polymerase chain reactions (PCR) and other enzymatic processes. This incorporation allows for the labeling and detection of nucleic acids, enhancing the specificity and sensitivity of various assays .

Table 1: Comparison of Nucleotide Incorporation Methods

| Method | Description | Advantages |

|---|---|---|

| Traditional PCR | Uses standard nucleotides | Simple and widely used |

| Modified PCR | Incorporates this compound | Enhanced labeling and detection capabilities |

| Single-Molecule FISH | Uses multiple labeled oligonucleotides | High specificity and sensitivity |

Diagnostic Applications

In medical diagnostics, this compound is utilized for developing assays that require precise detection of nucleic acids. Its incorporation into DNA strands allows for subsequent chemical modifications that enhance visualization techniques, making it valuable in cancer research and other medical fields .

Case Study 1: Single-Molecule FISH

A study demonstrated the effectiveness of using this compound in single-molecule fluorescence in situ hybridization (smFISH). By incorporating this modified nucleotide into short oligonucleotides, researchers achieved high specificity for detecting specific RNA transcripts with minimal background noise. This method significantly improved signal accumulation on target molecules compared to traditional long probes .

Case Study 2: Enzymatic Probe Production

Another research project explored an enzymatic method for producing fluorescently labeled probes using terminal deoxynucleotidyl transferase (TdT) with this compound. The study highlighted the efficiency of this approach for generating custom-designed probes that can be tailored for various applications, including gene expression analysis and RNA localization studies .

Analyse Des Réactions Chimiques

Click Chemistry Conjugation

The propargyl group enables efficient covalent bonding with azide-functionalized dyes or biomolecules through CuAAC reactions. This forms stable triazole linkages critical for fluorescent labeling applications.

Key Findings:

-

Reaction kinetics depend on Cu⁺ availability, with TBTA ligands improving catalyst stability .

-

Steric hindrance from the triphosphate group marginally reduces conjugation rates compared to non-nucleotide propargylamines .

Enzymatic Incorporation

Terminal deoxynucleotidyl transferase (TdT) incorporates this compound into DNA 3'-ends with high efficiency, enabling sequence-agnostic labeling.

Incorporation Performance:

| Parameter | Value | Source |

|---|---|---|

| Km (TdT) | 12.4 ± 1.8 μM | |

| Vmax | 0.38 nmol/min/unit | |

| Optimal pH | 7.5–8.0 | |

| Temperature Range | 4–37°C |

Critical Observations:

-

Incorporation efficiency drops <50% at Mg²⁺ concentrations >2.5 mM .

-

Competes effectively with natural dTTP (relative incorporation rate = 0.93) .

Dye-Labeling Reactions

The primary amine group facilitates NHS ester conjugation, enabling modular attachment of fluorophores.

Common Dye Conjugates:

Synthesis Protocol (Representative Example):

-

Activation:

-

Conjugation:

-

Yield:

Reaction Optimization Challenges

Recent studies highlight two critical limitations requiring protocol adjustments:

A. Competing Hydrolysis

The triphosphate group undergoes gradual hydrolysis in aqueous solutions (t<sub>1/2</sub> = 14 days at -20°C ), necessitating:

B. Steric Effects in Polymerase Binding

Comparative analysis with unmodified dUTP reveals:

| Polymerase | Relative Incorporation Efficiency |

|---|---|

| Taq | 64% |

| Klenow | 82% |

| TdT | 96% |

Comparative Reactivity Profile

The propargylamine group shows distinct advantages over alternative modifications:

| Functional Group | Click Chemistry Rate (k, M⁻¹s⁻¹) | Stability (pH 7.4) | Reference |

|---|---|---|---|

| Propargylamine | 0.32 | >30 days | |

| Azidomethyl | 0.28 | 21 days | |

| Aminoallyl | N/A (requires NHS chemistry) | 7 days |

This compound’s unique reactivity profile makes it indispensable for synthesizing chemically defined nucleic acid probes, particularly in single-molecule imaging and high-throughput sequencing applications . Ongoing research focuses on improving aqueous solubility through PEGylation strategies and developing metal-free click chemistry variants to enhance biocompatibility .

Propriétés

Formule moléculaire |

C12H18N3O13P3 |

|---|---|

Poids moléculaire |

505.20 g/mol |

Nom IUPAC |

[[(2S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H18N3O13P3/c13-5-1-2-8-6-15(12(17)14-11(8)16)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+/m0/s1 |

Clé InChI |

HOYCULDIPQRPFI-VHSXEESVSA-N |

SMILES isomérique |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN |

SMILES canonique |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.